
5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features an indole moiety, a phenyl group, and a triazole-thione ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of indole derivatives with phenylhydrazine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole-thione ring. Common reagents used in this synthesis include methanesulfonic acid and methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole-thione to triazole-thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include substituted indoles, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that triazole derivatives exhibit anticonvulsant properties. In studies involving various synthesized compounds, those containing the triazole moiety demonstrated protective effects against seizures induced by maximal electroshock and pentylenetetrazole models in mice. The presence of the indole structure may enhance the anticonvulsant activity of 5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, making it a candidate for further investigation in treating epilepsy .
Antioxidant Properties
The compound has shown potential as an antioxidant. In vitro studies have demonstrated that derivatives of indole can protect cells from oxidative stress by scavenging free radicals. This property is particularly relevant for neuroprotection and could lead to therapeutic applications in neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness against pathogens may be attributed to the unique structural characteristics of the triazole ring combined with the indole moiety .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The indole moiety is known to interact with biological receptors, while the triazole-thione ring can form coordination complexes with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed bioactivities .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride share structural similarities and exhibit similar biological activities.
Triazole-Thiones: Compounds such as 4-phenyl-3-thio-1,2,4-triazoles also share the triazole-thione core and have comparable chemical properties.
Uniqueness
5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the combination of the indole and triazole-thione moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly found in other compounds.
Biological Activity
5-(1H-indol-3-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS Number: 153595-92-7) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.
- Molecular Formula : C17H14N4S
- Molecular Weight : 306.38 g/mol
- Structure : The compound features a triazole ring fused with an indole moiety and a phenyl group, contributing to its biological activity.
Antimicrobial Activity
Triazole derivatives, including this compound, have shown significant antimicrobial properties. Various studies have reported their efficacy against different bacterial strains:
In a study investigating the antimicrobial potential of triazole derivatives, compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics such as ceftriaxone .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study focusing on triazole derivatives demonstrated that indole-based triazoles exhibited cytotoxic effects against liver cancer cell lines (Hep-G2):
Study | Cell Line | IC50 Value |
---|---|---|
MDPI Study | Hep-G2 | 55.40 µg/mL (compared to doxorubicin) |
The presence of electronegative groups in the structure was found to enhance cytotoxicity, indicating a structure–activity relationship (SAR) where specific modifications could lead to improved therapeutic efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of triazoles has also been explored. In vivo studies have shown that certain derivatives can reduce inflammation in animal models:
Study | Model Used | Effect Observed |
---|---|---|
Carrageenan-induced rat paw edema model | Rat model | Significant reduction in swelling |
This suggests that the compound may inhibit pro-inflammatory pathways, although detailed mechanisms require further investigation .
Case Studies and Research Findings
Several case studies highlight the biological activities of 5-(1H-indol-3-ylmethyl)-4-phenyl derivatives:
- Antifungal Activity Study : A study reported that specific triazole derivatives showed promising antifungal activity against Candida species with MIC values indicating effective inhibition .
- Anticonvulsant Properties : Another research effort focused on the anticonvulsant effects of related compounds in the MES model, revealing comparable efficacy to established medications like carbamazepine .
- Cytotoxicity Assessment : The cytotoxicity of various indole-triazole hybrids was evaluated against multiple cancer cell lines, with some compounds exhibiting lower cell viability than standard treatments .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(1H-indol-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione, and how can researchers validate its purity?
Answer: The synthesis typically involves multi-step reactions, starting with acylation of indole-3-butanoic acid, followed by hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and alkaline cyclization to form the triazole-thione core . Key validation steps include:
- Chromatography : Use HPLC with diode-array and mass spectrometric detection to confirm retention time and molecular ion peaks (e.g., m/z 244 for protonated intermediates) .
- Spectroscopy : ¹H NMR and IR analysis to verify functional groups (e.g., thione S-H stretch at ~2500 cm⁻¹) .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages to confirm stoichiometry .
Q. Which spectroscopic methods are most reliable for characterizing the triazole-thione scaffold?
Answer:
- ¹H NMR : Identify aromatic protons (δ 6.8–8.1 ppm for indole and phenyl groups) and triazole NH signals (δ 10–12 ppm) .
- IR : Confirm the C=S stretch at ~1200–1250 cm⁻¹ .
- Mass spectrometry : Use ESI-HRMS to verify molecular ions (e.g., [M+H]⁺ at m/z 368.0976) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing S-alkyl derivatives of this compound?
Answer: Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for S-alkylation .
- Temperature control : Reactions often require reflux (80–100°C) to achieve >70% yields .
- Catalysts : Use K₂CO₃ or NaH to deprotonate the thiol group, improving reactivity .
- Purification : Flash chromatography (e.g., CH₂Cl₂:MeOH 96:4) isolates derivatives with >95% purity .
Q. What computational strategies are effective for predicting the biological activity of this compound?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., anaplastic lymphoma kinase [2XP2] or COX-2 [PDB:3LN1]). Focus on binding energy (ΔG < -8 kcal/mol) and hydrogen bonding with catalytic residues .
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict vibrational frequencies and NMR shifts, cross-validated with experimental data .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
Answer: X-ray crystallography (e.g., P21/c space group, a = 6.0155 Å, β = 98.871°) reveals conformational flexibility and hydrogen-bonding networks that influence bioactivity . For example:
- Thione tautomerism : The thiol-thione equilibrium (confirmed by S–C bond lengths of ~1.68 Å) affects metal chelation and enzyme inhibition .
- Substituent effects : Crystallographic data can explain why halogenated derivatives (e.g., 5-bromo-phenyl analogs) show enhanced antimicrobial activity compared to non-halogenated variants .
Q. Why do some studies report conflicting antimicrobial results for structurally similar triazole-thiones?
Answer: Contradictions arise from:
- Structural variations : Even minor substituent changes (e.g., methyl vs. ethyl groups) alter logP values, impacting membrane permeability .
- Assay conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or incubation times (24 vs. 48 hours) affect MIC values .
- Synergistic effects : Co-administration with adjuvants (e.g., β-lactams) may enhance activity in some studies but not others .
Q. Methodological Tables
Table 1: Key Synthetic Parameters for S-Alkyl Derivatives
Table 2: Computational vs. Experimental Data Comparison
Property | DFT Prediction | Experimental Value | Deviation |
---|---|---|---|
C=S IR (cm⁻¹) | 1245 | 1238 | 0.6% |
¹H NMR (δ, NH) | 11.2 ppm | 11.5 ppm | 2.6% |
Binding Energy | -8.9 kcal/mol | -8.5 kcal/mol (docking) | 4.7% |
Properties
IUPAC Name |
3-(1H-indol-3-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c22-17-20-19-16(21(17)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,18H,10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXJFDXNNYPOGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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